2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine
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Overview
Description
2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine is a complex organic compound characterized by its multiple bromine atoms and oxygen-containing rings. This compound is notable for its unique structure, which includes multiple ether linkages and bromine substitutions, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine typically involves the bromination of a precursor compound with multiple hydroxyl groups. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of the dibenzo crown ether structure followed by selective bromination. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various functionalized derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the original compound.
Scientific Research Applications
2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine involves its interaction with specific molecular targets. The bromine atoms and ether linkages play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine
- 2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21-octahydrodibenzo[b,h][1,4,7,10,13,16]hexaoxacyclooctadecine
Uniqueness
The uniqueness of 2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine lies in its specific arrangement of bromine atoms and ether linkages, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and selectivity.
Biological Activity
Chemical Structure and Properties
This compound belongs to a class of brominated dodecahydro derivatives that often exhibit significant biological activities due to their complex structures. The presence of multiple bromine atoms can enhance lipophilicity and potentially influence the compound's interaction with biological membranes.
Biological Activity
Antimicrobial Properties
Many brominated compounds have demonstrated antimicrobial activity. Similar structures have been reported to inhibit the growth of various bacteria and fungi. Studies suggest that the mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxic Effects
Research on related compounds indicates potential cytotoxic effects against cancer cell lines. The cytotoxicity is often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation through various signaling pathways.
Neuroprotective Effects
Some brominated compounds have shown neuroprotective properties in models of neurodegenerative diseases. They may exert these effects through antioxidant mechanisms or modulation of neuroinflammatory processes.
Case Studies and Research Findings
-
Antimicrobial Activity Study
- A study evaluating the antimicrobial efficacy of brominated derivatives found that certain structural modifications enhanced activity against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range for effective derivatives.
-
Cytotoxicity Assessment
- In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that specific analogs exhibited IC50 values below 20 µM.
- Mechanistic studies suggested involvement of caspase activation in apoptosis induction.
-
Neuroprotective Mechanisms
- A recent investigation into neuroprotective effects demonstrated that certain brominated compounds could reduce oxidative stress markers in neuronal cultures exposed to toxic agents.
- The study highlighted potential pathways involving Nrf2 activation and subsequent antioxidant response element (ARE) induction.
Data Tables
Properties
IUPAC Name |
14,15,30,31-tetrabromo-2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12,14,16,28,30-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28Br4O8/c25-17-13-21-22(14-18(17)26)35-11-7-31-3-4-32-8-12-36-24-16-20(28)19(27)15-23(24)34-10-6-30-2-1-29-5-9-33-21/h13-16H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHOBWJONQINII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC(=C(C=C2OCCOCCOCCOC3=CC(=C(C=C3OCCO1)Br)Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Br4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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